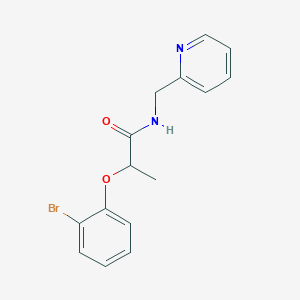
2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPP is a small molecule that can be synthesized through several methods and has been extensively studied for its mechanism of action and physiological effects. In
Wirkmechanismus
2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide exerts its effects through the inhibition of various enzymes, including acetylcholinesterase and monoamine oxidase B. Additionally, 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma, a transcription factor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have anti-inflammatory and anti-cancer properties. 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has also been shown to improve glucose and lipid metabolism, making it a potential therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity. Additionally, 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve cognitive function and memory, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has several advantages for lab experiments, including its high purity and yield, as well as its well-defined mechanism of action. However, 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide. One potential direction is the development of novel derivatives of 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide with improved solubility and bioavailability. Another potential direction is the study of 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide in combination with other therapeutic agents, such as anti-inflammatory drugs or chemotherapeutic agents, to enhance its efficacy. Additionally, the study of 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide in animal models of metabolic and neurodegenerative disorders could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide can be synthesized through several methods, including the reaction of 2-bromophenol with 2-pyridinemethanol in the presence of a base, followed by the reaction with 2-bromoacetyl bromide. Another method involves the reaction of 2-bromophenol with 2-pyridinemethanol in the presence of a base, followed by the reaction with 2-bromoacetic acid. These methods yield 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been extensively studied for its potential applications in various fields. In the field of medicine, 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have anti-inflammatory and anti-cancer properties. 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. Additionally, 2-(2-bromophenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to inhibit the activity of monoamine oxidase B, an enzyme that is involved in the degradation of dopamine, a neurotransmitter that is important for movement and motivation.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11(20-14-8-3-2-7-13(14)16)15(19)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEQJQCZCFUTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

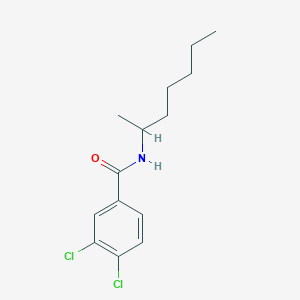
![ethyl 4-(4-methoxybenzyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5227705.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B5227714.png)
![ethyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5227727.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate](/img/structure/B5227740.png)
![3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5227755.png)
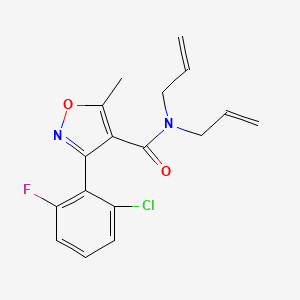
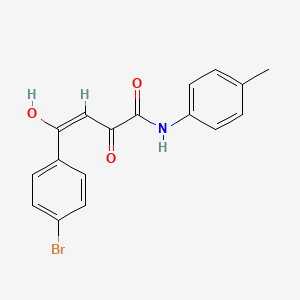
![5-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5227790.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5227804.png)
![3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione](/img/structure/B5227811.png)
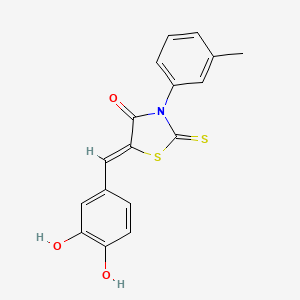
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5227822.png)